Lipophilicity (LogP) Differentiation vs. Mono-Halogenated and Positional Analogs
The lipophilicity of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is quantifiably distinct from its closest commercially available analogs. Its computed XLogP3 value is 2.3, as reported by PubChem. [1] In contrast, the mono-brominated analog N-(4-Bromo-2-methylphenyl)acetamide has a lower XLogP3 of 2.0, a difference of Δ0.3 log units. [2] The difference is more pronounced when compared to mono-fluorinated analogs: N-(5-Fluoro-2-methylphenyl)acetamide has an XLogP3 of 1.3 (Δ1.0), [3] and N-(4-Fluoro-2-methylphenyl)acetamide has an XLogP3 of 1.4 (Δ0.9). [4]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | N-(4-Bromo-2-methylphenyl)acetamide: 2.0; N-(5-Fluoro-2-methylphenyl)acetamide: 1.3; N-(4-Fluoro-2-methylphenyl)acetamide: 1.4 |
| Quantified Difference | Δ0.3 to Δ1.0 log units |
| Conditions | Computational prediction (XLogP3 algorithm) from PubChem database |
Why This Matters
A difference of 0.3-1.0 log units in XLogP3 is significant in medicinal chemistry, as it can translate to a 2- to 10-fold change in a compound's partition coefficient, directly affecting its ability to cross biological membranes, its metabolic clearance, and its potential for off-target toxicity, making N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide a uniquely positioned tool for optimizing lead compounds.
- [1] PubChem. (2026). N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide (CID 23070217). National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. (2026). N-(4-Bromo-2-methylphenyl)acetamide (CID 222277). National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] PubChem. (2026). 2-Acetamido-4-fluorotoluene (CID 3523118). National Center for Biotechnology Information. Accessed April 2026. View Source
- [4] PubChem. (2026). N-(4-Fluoro-2-methylphenyl)acetamide (CID 2737623). National Center for Biotechnology Information. Accessed April 2026. View Source
